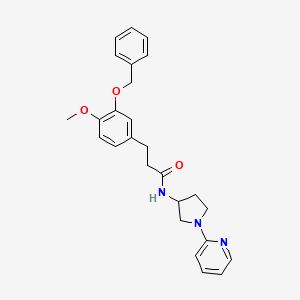

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

The compound 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a structurally complex molecule featuring a propanamide backbone substituted with a benzyloxy-methoxyphenyl group and a pyrrolidine ring linked to a pyridinyl moiety. This article compares this compound with structurally and functionally related molecules, focusing on synthesis, structural motifs, and pharmacological relevance.

Properties

IUPAC Name |

3-(4-methoxy-3-phenylmethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-31-23-12-10-20(17-24(23)32-19-21-7-3-2-4-8-21)11-13-26(30)28-22-14-16-29(18-22)25-9-5-6-15-27-25/h2-10,12,15,17,22H,11,13-14,16,18-19H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQMDAQISDIGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Benzyloxy Intermediate: : The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Methoxylation: : The next step involves the introduction of the methoxy group. This can be done through methylation using methyl iodide and a strong base like sodium hydride.

-

Amide Formation: : The final step is the formation of the amide bond. This can be achieved by reacting the benzyloxy-methoxyphenyl intermediate with 1-(pyridin-2-yl)pyrrolidine-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the amide bond, potentially converting it into an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance:

- Mechanism : These compounds often disrupt bacterial cell walls or interfere with metabolic processes.

- Efficacy : Derivatives containing the chlorophenyl sulfanyl group have shown moderate to strong efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Anti-inflammatory Effects

Compounds related to (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine have been studied for their ability to inhibit inflammatory pathways:

- Example Study : A related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated microglial cells, suggesting potential neuroprotective properties relevant in conditions like Parkinson's disease.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Target Enzymes : Acetylcholinesterase (AChE) and urease.

- Relevance : Inhibitors of AChE are crucial for treating Alzheimer's disease, while urease inhibitors help manage urea levels in the body.

- IC50 Values : Studies indicate strong inhibitory effects with promising IC50 values for therapeutic applications.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of similar compounds:

- Mechanism : The compound may mitigate oxidative stress and neuroinflammation, contributing to its therapeutic potential in neurodegenerative diseases.

Antibacterial Screening

A comprehensive screening of derivatives has revealed:

- Activity Spectrum : Compounds demonstrated varying degrees of effectiveness against a range of pathogens.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy and methoxy groups can enhance its binding affinity and selectivity, while the pyrrolidinyl-pyridinyl moiety may facilitate its interaction with specific biological pathways.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of the Target Compound:

- Propanamide backbone : Common in kinase inhibitors and enzyme-targeting agents.

- 3-(Benzyloxy)-4-methoxyphenyl group : Enhances lipophilicity and may influence binding to aromatic residues in proteins.

Comparison with Similar Compounds:

Yield Comparison:

- Compound 7 (): Synthesized in 64% yield via amide coupling .

- Compound 42-THP (): Synthesized via THP-protected intermediates, though yield data are unspecified .

Anticancer and Antiproliferative Activity:

- Hydroxycarbamoyl derivatives (): Exhibit antitumor activity by inhibiting histone deacetylases (HDACs) .

- Pyridinyl-propanamide analogs (): Target kinases due to pyridinyl interactions with ATP-binding pockets .

Antioxidant Activity:

- 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives (): Scavenge DPPH radicals with IC₅₀ values comparable to BHA (a standard antioxidant) .

Physicochemical Properties

Lipophilicity and Solubility:

- Pyrrolidine-pyridinyl substituents : Improve solubility via hydrogen bonding, as seen in related pyrrolidine-containing compounds (e.g., 3ZK in ) .

Molecular Weight and Chiral Centers:

- Target compound : Molecular weight ~465 g/mol (estimated).

- 3ZK (): Molecular weight 515.96 g/mol with two chiral centers, highlighting the role of stereochemistry in binding .

Biological Activity

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the benzyloxy and methoxy substituents on the phenyl ring, followed by the introduction of the pyrrolidine and pyridine moieties. The detailed synthetic route can be summarized as follows:

- Formation of the Phenolic Component : The benzyloxy and methoxy groups are introduced onto a phenolic base through nucleophilic substitution reactions.

- Pyrrolidine Derivation : The pyrrolidine ring is formed via cyclization reactions involving appropriate precursors.

- Final Coupling : The final compound is obtained by coupling the phenolic and pyrrolidine components through amide bond formation.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of biological activity include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer properties .

- Antimicrobial Properties : Some studies have reported that related compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes play a critical role .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of similar compounds with structural similarities to this compound:

- Case Study on Anticancer Activity : A study evaluated a series of benzyloxy-substituted amides for their anticancer properties. Results indicated that compounds with a pyridine moiety exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction .

- Antimicrobial Efficacy : Another research effort focused on testing derivatives against various bacterial strains. The findings showed that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL for several pathogens, indicating strong antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.